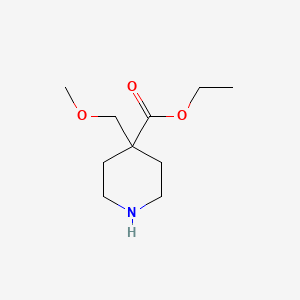

Ethyl 4-(methoxymethyl)piperidine-4-carboxylate

描述

属性

IUPAC Name |

ethyl 4-(methoxymethyl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-3-14-9(12)10(8-13-2)4-6-11-7-5-10/h11H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFPADXPWSLLHOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCNCC1)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(methoxymethyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and methanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent production. Quality control measures are implemented to maintain the purity and consistency of the product.

化学反应分析

Types of Reactions

Ethyl 4-(methoxymethyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

科学研究应用

Pharmaceutical Applications

- Intermediate in Drug Synthesis :

-

Neuropharmacological Research :

- The compound has been studied for its potential interactions with neurotransmitter receptors, particularly in the context of developing treatments for neurological disorders. Preliminary studies suggest it may exhibit affinity for certain receptors, which could lead to therapeutic applications in managing conditions like depression or anxiety.

- Inhibition of Monoamine Oxidases :

Synthetic Chemistry Applications

- Versatile Synthetic Pathways :

- Structure-Activity Relationship Studies :

Case Study: Inhibition of Mycobacterial Growth

A recent study explored the use of piperidine derivatives, including this compound, as inhibitors of the enzyme MenA in Mycobacterium tuberculosis. The findings demonstrated that certain analogs exhibited potent activity against this pathogen, suggesting potential applications in tuberculosis therapy .

Case Study: Neuropharmacological Effects

Another investigation focused on the neuropharmacological properties of piperidine derivatives, highlighting their potential as MAO inhibitors. The study provided evidence that modifying the piperidine structure could enhance selectivity for MAO isoforms, presenting opportunities for developing targeted therapies for mood disorders .

作用机制

The mechanism of action of ethyl 4-(methoxymethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

相似化合物的比较

Key Observations:

Chloroethyl derivatives (e.g., ) are reactive intermediates in synthesizing bicyclic amines but may exhibit higher toxicity.

Synthetic Utility :

- Ethyl piperidine-4-carboxylate (a structural analog) is a key precursor in synthesizing umeclidinium bromide, a bronchodilator .

- The methoxymethyl variant may offer analogous versatility with modified steric and electronic properties.

Biological Activity: Piperidine carboxylates with methyl or aryl substituents demonstrate antibacterial and antitumor activities . Radiolabeled analogs (e.g., ¹¹C-CFN) highlight diagnostic applications in receptor imaging .

For example, hydrochloride salts (e.g., ) generally exhibit higher crystallinity and stability.

生物活性

Ethyl 4-(methoxymethyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its biological activity and potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a methoxymethyl group and an ethyl ester, which enhances its lipophilicity and ability to penetrate biological membranes. This structural configuration is crucial for its interaction with various biological targets.

The biological activity of this compound primarily involves its role as an enzyme inhibitor and receptor ligand. The methoxymethyl group increases the compound's lipophilicity, facilitating its interaction with intracellular targets.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which can be critical in modulating biochemical pathways related to diseases.

- Receptor Interaction : It acts as a ligand for various receptors, influencing signaling pathways that are vital for cellular function.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory effects on enzymes such as monoacylglycerol lipase (MAGL), which is involved in lipid metabolism and has implications in cancer treatment. For instance, studies have shown that related piperidine derivatives can inhibit MAGL with IC50 values in the low micromolar range, suggesting a competitive inhibition mechanism .

| Compound | Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | MAGL | 0.84 | |

| This compound | Unknown | TBD | Current Study |

Antiproliferative Activity

This compound has shown promising results in inhibiting the proliferation of cancer cells. For example, related compounds have demonstrated significant antiproliferative effects on breast and ovarian cancer cell lines, with IC50 values ranging from 19.9 to 75.3 µM . This activity suggests potential applications in cancer therapeutics.

Case Studies

- Study on Cancer Cell Lines : A study investigated the effects of various piperidine derivatives on human breast cancer cell lines (MDA-MB-231 and MCF-7). The derivatives exhibited varying degrees of antiproliferative activity, indicating that structural modifications could enhance their efficacy against cancer cells .

- Mechanistic Insights : Molecular docking studies have provided insights into the binding modes of these compounds within enzyme active sites, highlighting the importance of specific functional groups in enhancing biological activity .

Applications in Medicinal Chemistry

This compound serves as a precursor in the synthesis of pharmaceutical agents targeting the central nervous system. Its derivatives are being explored for their potential use as analgesics and anti-inflammatory agents due to their ability to modulate pain pathways through receptor interactions .

常见问题

Q. How to address discrepancies in reported cytotoxicity data across studies?

- Methodological Answer :

- Dose-Response Curves : Use 8-point dilution series (0.1–100 μM) to ensure accurate IC determination .

- Apoptosis Markers : Validate cytotoxicity mechanisms via flow cytometry (Annexin V/PI staining) to distinguish necrotic vs. apoptotic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。